molecular formula C14H11ClO5 B14278053 Benzyl 3-chloro-2,4,6-trihydroxybenzoate CAS No. 131524-46-4

Benzyl 3-chloro-2,4,6-trihydroxybenzoate

Cat. No.: B14278053
CAS No.: 131524-46-4
M. Wt: 294.68 g/mol
InChI Key: FUMNNYQLNGABBJ-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-2,4,6-trihydroxybenzoate is a chemical compound with the molecular formula C₁₄H₁₁ClO₅. . This compound is characterized by the presence of a benzyl ester group attached to a chlorinated trihydroxybenzoic acid core. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-chloro-2,4,6-trihydroxybenzoate typically involves the esterification of 3-chloro-2,4,6-trihydroxybenzoic acid with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-chloro-2,4,6-trihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Benzyl 3-chloro-2,4,6-trihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-chloro-2,4,6-trihydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-chloro-2,4,6-trihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom and benzyl ester group can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2,4,6-trihydroxybenzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    Benzyl 3-chloro-4,6-dihydroxybenzoate: Has one less hydroxyl group, potentially altering its chemical behavior.

    Benzyl 3-chloro-2,4-dihydroxybenzoate: Similar structure but with different hydroxyl group positioning.

Uniqueness

Benzyl 3-chloro-2,4,6-trihydroxybenzoate is unique due to the presence of three hydroxyl groups and a chlorine atom, which provide a distinct combination of reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

131524-46-4

Molecular Formula

C14H11ClO5

Molecular Weight

294.68 g/mol

IUPAC Name

benzyl 3-chloro-2,4,6-trihydroxybenzoate

InChI

InChI=1S/C14H11ClO5/c15-12-10(17)6-9(16)11(13(12)18)14(19)20-7-8-4-2-1-3-5-8/h1-6,16-18H,7H2

InChI Key

FUMNNYQLNGABBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C(=C(C=C2O)O)Cl)O

Origin of Product

United States

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